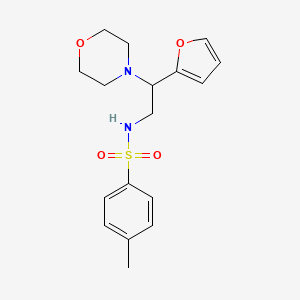

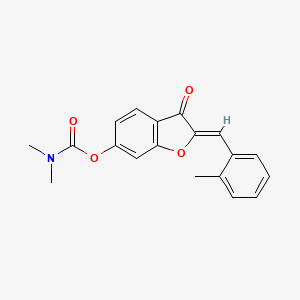

![molecular formula C12H11NO6 B2774858 (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid CAS No. 866019-68-3](/img/structure/B2774858.png)

(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

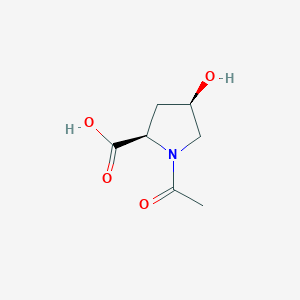

(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid, also known as (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoate or (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enate, is an organic acid that was first synthesized in the early 1990s by a group of researchers at the University of Tokyo. It is a derivative of carboxymethyl-2-hydroxyphenylcarbamate, a compound found in plants and animals. This acid has a wide range of applications, including as an intermediate in organic synthesis and as a reagent in analytical chemistry. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anti-cancer drugs.

Wissenschaftliche Forschungsanwendungen

Transition Metal-Catalyzed Reactions

Carbamoyl chlorides, including our compound of interest, serve as synthons in transition metal-catalyzed reactions. These transformations encompass diverse modes, such as radical-initiated reactions, cross-coupling, annulation, and C–H functionalization. Researchers have harnessed these reactions to access amide-functionalized organic frameworks, which find applications in pharmaceutical and natural product synthesis .

Biocomposite Materials

Carboxymethyl cellulose (CMC) is a biodegradable and low-cost polymer. When combined with our compound, it enhances the properties of poly(lactic acid) (PLA), a thermoplastic polymer derived from renewable sources. PLA/CMC biocomposites exhibit improved thermal stability due to chemical interactions between the carbonyl groups of PLA and the hydroxyl groups of CMC. These materials hold promise for sustainable alternatives to petroleum-based plastics .

Drug Delivery Systems

Boronic acids and their esters, including our compound, have been explored for drug delivery devices. While they are only marginally stable in water, their unique properties make them suitable for applications such as neutron capture therapy. Further research aims to optimize their stability and efficacy .

Porous Starch Modification

Mechanical activation solid-phase etherification can be employed to prepare carboxymethyl porous starch. In this process, our compound acts as an etherifying agent, leading to modified starch with potential applications in various industries .

Graphene-Based Hybrid Aerogels

Graphene oxide/hydroxypropyl cellulose/chitosan hybrid aerogels have been developed for controlled drug release. These aerogels, which incorporate our compound, demonstrate promising properties for pharmaceutical applications .

Photocatalysis and Radical Reactions

Under mild conditions, carbamoyl radicals generated from α-amino acid-derived oxamic acids (including our compound) can participate in photocatalyzed reactions. These processes allow for carbamoylation of heteroaromatic bases, expanding the toolbox for synthetic chemistry .

Eigenschaften

IUPAC Name |

(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6/c14-9-2-1-7(6-12(18)19)5-8(9)13-10(15)3-4-11(16)17/h1-5,14H,6H2,(H,13,15)(H,16,17)(H,18,19)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFYRFAXGRRVPQ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)NC(=O)C=CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(=O)O)NC(=O)/C=C/C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

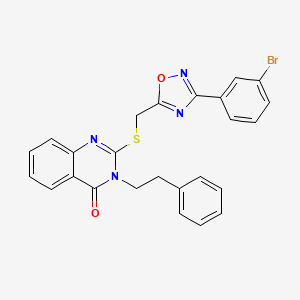

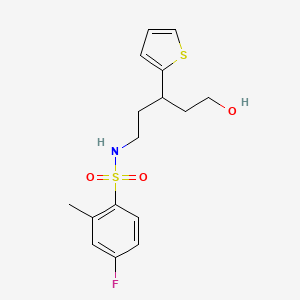

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2774781.png)

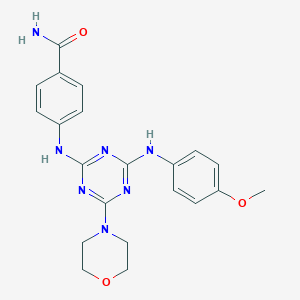

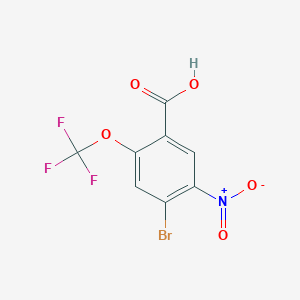

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774786.png)

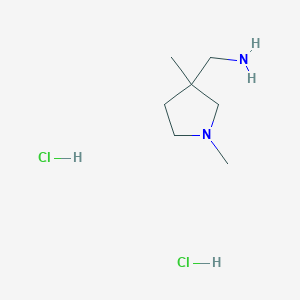

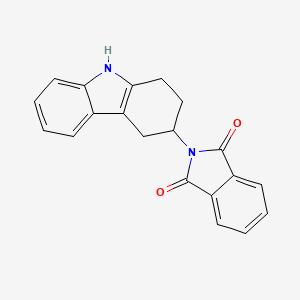

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774789.png)

![2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2774792.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2774797.png)